molecular formula C23H20FN5O2 B2414264 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)propanamide CAS No. 2034368-70-0

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)propanamide

Cat. No. B2414264
CAS RN: 2034368-70-0
M. Wt: 417.444
InChI Key: IMWNTHNMYMAOGN-UHFFFAOYSA-N
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Description

Compounds like this one typically belong to the class of organic compounds known as imidazopyridines, which are aromatic heterocyclic compounds containing an imidazole ring fused to a pyridine ring .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of amidines with other reagents . For example, the reaction of 4-hydroxy-6H-1,3-oxazin-6-ones with amidines can lead to the formation of 1,3,5-triazine derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds can be confirmed by 1H NMR, 13C NMR, and elemental analyses .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the cleavage of certain bonds and the formation of new ones . For example, the reaction of 4-hydroxy-6H-1,3-oxazin-6-ones with hydrazine, methylhydrazine, phenylhydrazine, and heteroarylhydrazines can lead to the formation of 2-(1,3-disubstituted 1,2,4-triazol-5-yl)alkane acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be influenced by factors such as the choice of solvent, the nucleophilicity of the amidine, and the electronic structure of the compound .

Future Directions

The development of new approaches to the synthesis of similar compounds, such as the reaction of 4-hydroxy-6H-1,3-oxazin-6-ones with amidines, is a relevant and promising direction . Pharmacological studies of new derivatives of these compounds could lead to the creation of new effective and safe drugs .

properties

IUPAC Name

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O2/c1-14(29-20(30)12-11-18(27-29)15-5-6-15)23(31)26-22-21(16-7-9-17(24)10-8-16)25-19-4-2-3-13-28(19)22/h2-4,7-15H,5-6H2,1H3,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWNTHNMYMAOGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=C(C=C3)F)N4C(=O)C=CC(=N4)C5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)propanamide

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